
3-Bromo-1H-pyrazole-4-sulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1H-pyrazole-4-sulfinic acid is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom at the 3-position and a sulfinic acid group at the 4-position.
Méthodes De Préparation
The synthesis of 3-Bromo-1H-pyrazole-4-sulfinic acid can be achieved through several routes. One common method involves the bromination of 1H-pyrazole-4-sulfinic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
3-Bromo-1H-pyrazole-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinic acid group yields 3-Bromo-1H-pyrazole-4-sulfonic acid, while substitution of the bromine atom with an amine results in 3-Amino-1H-pyrazole-4-sulfinic acid .
Applications De Recherche Scientifique
3-Bromo-1H-pyrazole-4-sulfinic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-1H-pyrazole-4-sulfinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the catalytic residues .
In chemical reactions, the sulfinic acid group can act as a nucleophile or electrophile, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
3-Bromo-1H-pyrazole-4-sulfinic acid can be compared with other similar compounds, such as:
3-Bromo-1H-pyrazole: Lacks the sulfinic acid group, making it less reactive in certain types of reactions.
1H-Pyrazole-4-sulfinic acid: Lacks the bromine atom, which limits its use in substitution reactions.
3-Amino-1H-pyrazole-4-sulfinic acid:
Propriétés
Formule moléculaire |
C3H3BrN2O2S |
|---|---|
Poids moléculaire |
211.04 g/mol |
Nom IUPAC |
5-bromo-1H-pyrazole-4-sulfinic acid |
InChI |
InChI=1S/C3H3BrN2O2S/c4-3-2(9(7)8)1-5-6-3/h1H,(H,5,6)(H,7,8) |
Clé InChI |
XLHDYODFHXETFN-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=C1S(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


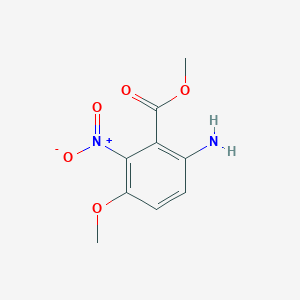

![Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13116318.png)
![6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13116321.png)
![Ethyl5-bromobenzo[b]thiophene-3-carboxylate1,1-dioxide](/img/structure/B13116324.png)
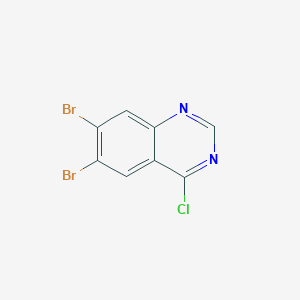
![(S)-2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B13116339.png)
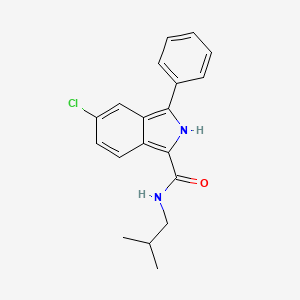
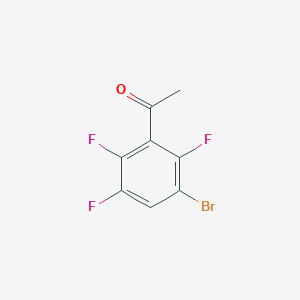
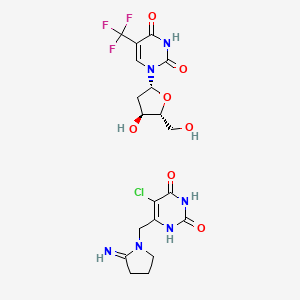
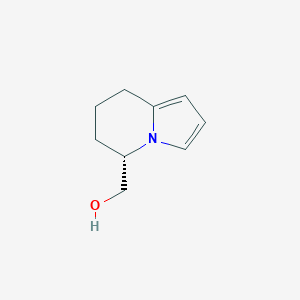
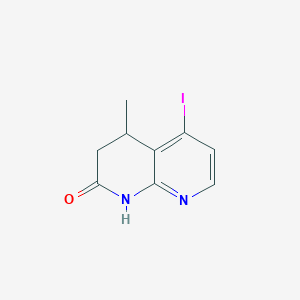
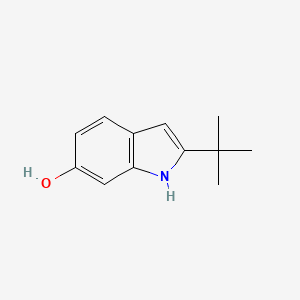
![2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13116375.png)
